[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane
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Overview
Description
[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane is a complex organotin compound. It features a unique structure with multiple thiophene rings and trimethylstannyl groups, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[106003,1004,8The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and other substitution reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential use in organic electronics and photovoltaics .
Biology
Medicine
In medicine, the compound’s properties are investigated for potential therapeutic applications, including as an antimicrobial agent .
Industry
Industrially, it is used in the development of advanced materials, such as conductive polymers and catalysts .
Mechanism of Action
The mechanism by which [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit specific enzymes or interact with cellular membranes to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene .
- 2,5-Bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene .
Uniqueness
What sets [2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane apart is its unique combination of thiophene rings and trimethylstannyl groups, which confer distinct electronic and chemical properties .
Properties
Molecular Formula |
C44H58S6Sn2 |
---|---|
Molecular Weight |
1016.8 g/mol |
IUPAC Name |
[2,11-bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H40S6.6CH3.2Sn/c1-3-5-7-9-11-13-15-25-17-19-27(41-25)31-33-35-29(21-23-39-35)44-38(33)32(34-36-30(22-24-40-36)43-37(31)34)28-20-18-26(42-28)16-14-12-10-8-6-4-2;;;;;;;;/h17-22H,3-16H2,1-2H3;6*1H3;; |
InChI Key |
IFFZCOFEFJOALM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=C3C4=C(C=C(S4)[Sn](C)(C)C)SC3=C(C5=C2SC6=C5SC(=C6)[Sn](C)(C)C)C7=CC=C(S7)CCCCCCCC |
Origin of Product |
United States |
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